Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]-
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Overview
Description
Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- is a chemical compound with the molecular formula C11H10N4 and a molecular weight of 198.227 g/mol . This compound is known for its unique structure, which includes a hydrazono group attached to a 2,5-dimethylphenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- typically involves the reaction of 2,5-dimethylphenylhydrazine with malononitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- involves its interaction with specific molecular targets and pathways. The hydrazono group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- include:
Propanedinitrile, methylene-: A simpler compound with a similar nitrile group.
Propanedinitrile, (phenylmethylene)-: Another compound with a phenyl group attached to the nitrile group.
Uniqueness
What sets propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- apart from these similar compounds is the presence of the 2,5-dimethylphenylhydrazono group. This unique structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)hydrazinylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-3-4-9(2)11(5-8)15-14-10(6-12)7-13/h3-5,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWGKKCKOSUFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NN=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354706 |
Source
|
Record name | Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101398-33-8 |
Source
|
Record name | Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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